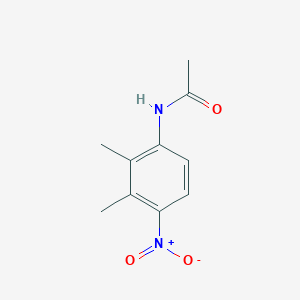![molecular formula C17H15N3O3S B2456789 (Z)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide CAS No. 1904632-43-4](/img/structure/B2456789.png)
(Z)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Z)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide” is a chemical compound that has been studied for its potential pharmacological properties . It is a selective GluK1 radioligand, which means it has a high affinity for the GluK1 receptor, a type of ionotropic glutamate receptor .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. In one study, the compound was synthesized using a solution of a precursor molecule with Pd/C [30%] in H2O and NaOH . The reaction was carried out in a round reaction flask equipped with a Teflon-coated stir bar .
Molecular Structure Analysis
The molecular structure of this compound includes a thieno[3,2-d]pyrimidin-3(4H)-yl group, an ethyl group, and a phenylacrylamide group . The exact structure can be determined using techniques such as NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Other reactions involve heating 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For example, its melting point can be determined using differential scanning calorimetry . Its solubility can be determined using solubility tests in various solvents .
Aplicaciones Científicas De Investigación
Research Applications in Medicinal Chemistry and Pharmacology
Herbicidal Activity
A study focused on the synthesis of herbicidal compounds related to pyrimidine derivatives, highlighting their potential for weed control in agricultural settings. The research elaborated on the synthesis of labeled compounds for tracking environmental behavior and fate, emphasizing the relevance to studying the metabolism and mode of action of herbicides (Yang et al., 2008).
Anticancer and Anti-inflammatory Properties
Novel pyrazolopyrimidine derivatives were synthesized and evaluated for their anticancer and anti-inflammatory activities. These studies showcase the compound's potential in developing new therapeutic agents for treating cancer and inflammation (Rahmouni et al., 2016; Hafez & El-Gazzar, 2017).
Phosphodiesterase Inhibitory Activity
The synthesis and evaluation of pyrazolopyrimidone derivatives as specific inhibitors of phosphodiesterase illustrate another dimension of medicinal application, with implications for cardiovascular diseases (Dumaitre & Dodic, 1996).
Aldose Reductase Inhibition and Antioxidant Activity
Pyrido[1,2-a]pyrimidinone derivatives were identified as potent inhibitors of aldose reductase, with significant antioxidant properties. This research contributes to the development of new treatments for diabetic complications (La Motta et al., 2007).
Nonlinear Optical (NLO) Properties
The study of thiopyrimidine derivatives for their NLO properties highlights the compound's potential in optoelectronic applications, underscoring the interdisciplinary nature of its research applications (Hussain et al., 2020).
Mecanismo De Acción
Target of Action
It is known that the compound exhibits activity as a fungicide , suggesting that its targets are likely to be proteins or enzymes essential for fungal growth and survival.
Mode of Action
It is known to exhibit fungicidal activity , which implies that it may interact with its targets in a way that inhibits fungal growth or survival
Biochemical Pathways
Given its fungicidal activity , it can be inferred that the compound likely interferes with pathways critical to fungal growth and survival
Result of Action
The compound is known to exhibit fungicidal activity , indicating that it has a detrimental effect on fungi. The exact molecular and cellular effects of the compound’s action are not specified in the available resources. It can be inferred that the compound likely disrupts essential cellular processes in fungi, leading to their death or inhibited growth.
Direcciones Futuras
Propiedades
IUPAC Name |
(Z)-N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-14(7-6-12-4-2-1-3-5-12)18-9-10-20-16(22)15-13(8-11-24-15)19-17(20)23/h1-8,11H,9-10H2,(H,18,21)(H,19,23)/b7-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVVUMVKOZCMPW-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

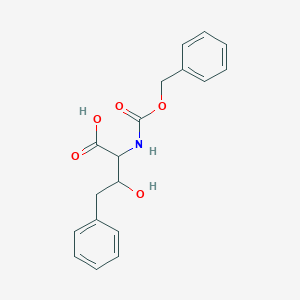
![3-(4-bromo-3-methylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2456707.png)
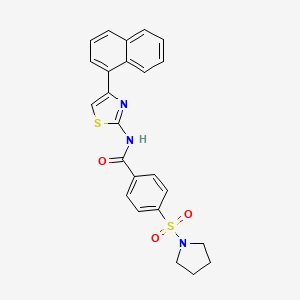
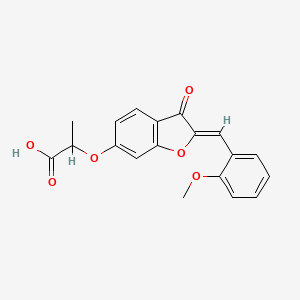

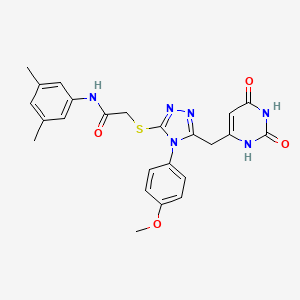
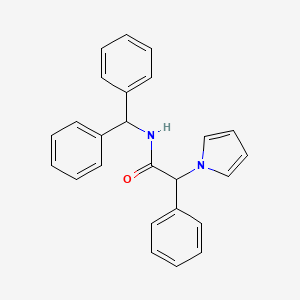
![(Z)-4-isopropoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2456716.png)
![1,4-Bis[(2,3,4-trimethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B2456717.png)

![3-chloro-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2,4-difluorobenzamide](/img/structure/B2456725.png)
![2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2456727.png)

